molecular formula C22H18N2S2 B1184296 2,3-Bis(benzylsulfanyl)quinoxaline

2,3-Bis(benzylsulfanyl)quinoxaline

カタログ番号: B1184296
分子量: 374.52
InChIキー: OQBVLYSCQHOGBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Bis(benzylsulfanyl)quinoxaline is a useful research compound. Its molecular formula is C22H18N2S2 and its molecular weight is 374.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

Mechanism and Efficacy:
Quinoxaline derivatives, including 2,3-bis(benzylsulfanyl)quinoxaline, have demonstrated potent antimicrobial properties against various bacterial strains. The compound's structure allows it to interact effectively with bacterial targets, inhibiting growth and biofilm formation.

Case Study:
A study highlighted the efficacy of quinoxaline derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimal inhibitory concentration (MIC) values for selected compounds ranged from 0.25 to 1 mg/L, showcasing their potential as new antibacterial agents .

Bacterial Strain MIC (mg/L) Activity
Staphylococcus aureus0.25 - 1Effective against MRSA
Enterococcus faecium0.25 - 1Effective against VRE
Enterococcus faecalis0.25 - 1Effective against VRE

Anticancer Properties

Antitumor Activity:
Research indicates that quinoxaline derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of specific kinases involved in cancer progression.

Case Study:
In vitro studies have shown that compounds derived from quinoxaline can inhibit tumor cell proliferation in various cancer types, including breast and lung cancers. The structural modifications on the quinoxaline core enhance its binding affinity to cancer-specific targets .

Cancer Type IC50 (µM) Mechanism of Action
Breast Cancer5 - 15Induction of apoptosis
Lung Cancer10 - 20Inhibition of cell proliferation

Other Biomedical Applications

Neuroprotective Effects:
Quinoxaline derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds promising candidates for treating conditions such as Alzheimer's disease.

Case Study:
Research has demonstrated that specific quinoxaline derivatives can reduce neuroinflammation and oxidative stress in neuronal cells, suggesting a protective role against neurodegeneration .

Synthesis and Structural Modifications

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. Modifying the benzyl groups can lead to variations with enhanced biological activities.

Synthesis Methodology:

  • Nucleophilic aromatic substitution (SNAr) is commonly employed.
  • Variations in substituents on the benzyl groups can significantly affect the biological activity of the resulting compounds.

特性

分子式

C22H18N2S2

分子量

374.52

IUPAC名

2,3-bis(benzylsulfanyl)quinoxaline

InChI

InChI=1S/C22H18N2S2/c1-3-9-17(10-4-1)15-25-21-22(26-16-18-11-5-2-6-12-18)24-20-14-8-7-13-19(20)23-21/h1-14H,15-16H2

InChIキー

OQBVLYSCQHOGBW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N=C2SCC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。